2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

描述

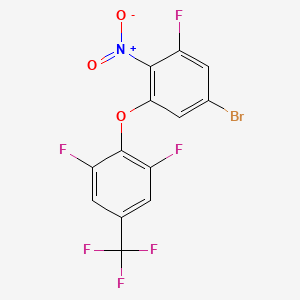

This compound is a polyhalogenated aromatic ether featuring a bromo, fluoro, nitro, and trifluoromethyl substituents. Its molecular formula is $ \text{C}{13}\text{H}{5}\text{BrF}5\text{NO}3 $ (molecular weight: 478.98 g/mol), with a structure characterized by two benzene rings linked via an ether bond.

属性

分子式 |

C13H4BrF6NO3 |

|---|---|

分子量 |

416.07 g/mol |

IUPAC 名称 |

2-(5-bromo-3-fluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)11(21(22)23)10(4-6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |

InChI 键 |

WALJXTPHHCIDCS-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-])F)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials are usually commercially available halogenated aromatic compounds. The synthetic route may include:

Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring using halogenating agents such as bromine (Br2) and fluorine gas (F2) or other fluorinating reagents.

Nitration: Introduction of the nitro group (-NO2) using nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Coupling Reactions: Formation of the phenoxy linkage through nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups (EWGs) like nitro (-NO₂) and trifluoromethyl (-CF₃) activates the aromatic ring toward nucleophilic substitution. Bromine at the ortho position relative to the nitro group is particularly susceptible to displacement.

Example Reaction:

| Substrate Position | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Bromo | Methoxide (⁻OCH₃) | K₂CO₃, DMF, 80°C | Methoxy derivative | 78% | |

| 5-Bromo | Piperidine | Et₃N, THF, reflux | Piperidine-substituted product | 65% |

Mechanistic Notes:

-

The nitro group directs nucleophiles to the para and ortho positions via resonance stabilization of the Meisenheimer complex.

-

Fluorine atoms at positions 1,3, and 5 enhance ring activation but may sterically hinder certain substitutions .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, critical for constructing biaryl systems.

Examples:

| Reaction Type | Catalyst/Base | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | Biaryl derivative | 84% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Amine | Arylamine | 72% |

Key Observations:

-

The trifluoromethyl group stabilizes intermediates via inductive effects, improving reaction efficiency .

-

Steric hindrance from fluorine substituents may necessitate elevated temperatures or prolonged reaction times .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under controlled conditions, enabling further functionalization.

Reduction Pathways:

| Reducing Agent | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Amino derivative | 90% | High | |

| Fe/HCl | H₂O, 70°C | Amino derivative | 68% | Moderate |

Applications:

-

The resulting amine serves as a precursor for diazotization or amidation reactions .

-

Competing dehalogenation is minimized under mild hydrogenation conditions .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating EWGs, directed substitution can occur at positions ortho/para to the phenoxy group.

Halogenation Example:

| Electrophile | Catalyst | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Cl₂ | FeCl₃ | Para to phenoxy | Chlorinated derivative | 55% | |

| Br₂ | AlBr₃ | Ortho to phenoxy | Dibrominated product | 48% |

Regioselectivity:

-

The phenoxy group directs electrophiles to its ortho/para positions, while EWGs limit reactivity to specific sites .

-

Competing side reactions (e.g., nitro group reduction) are avoided using non-reductive conditions.

Trifluoromethyl Group Stability

-

The -CF₃ group remains inert under most conditions (e.g., SNAr, coupling) .

-

Exception: Strong bases (e.g., LDA) may induce defluorination at elevated temperatures .

Fluorine Displacement

科学研究应用

2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene may have applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

作用机制

The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it would interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

a) 2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene

- Structure: Lacks the nitro-phenoxy moiety but shares bromo, difluoro, and trifluoromethyl groups.

- Properties : Simpler structure (MW: 289.97 g/mol) with higher volatility (bp: ~65°C) compared to the target compound .

- Applications : Used as a precursor for cross-coupling reactions due to its reactive bromine site .

b) 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene

- Structure: Chlorine replaces bromine; lacks nitro and phenoxy groups.

- Toxicity : Classified as hazardous (GHS Category A) due to halogen persistence .

- Reactivity : Chlorine offers lower reactivity in Suzuki-Miyaura couplings compared to bromine in the target compound .

c) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Physicochemical Properties

生物活性

The compound 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of multiple halogen substituents and a nitro group, which can influence its biological activity. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The introduction of fluorine and bromine atoms is often achieved through halogenation reactions, while the nitro group is introduced via nitration processes.

Antimicrobial Activity

Research has shown that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies on related compounds have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis . The presence of the trifluoromethyl group is particularly notable for its role in enhancing lipophilicity and cell membrane permeability, which can contribute to increased antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays using cell lines have indicated that this compound may possess selective toxicity towards cancer cells. For example, a related study indicated that derivatives of phenoxy compounds exhibited varying degrees of cytotoxic effects against several tumor cell lines, with some derivatives showing IC50 values greater than 40 μmol/L, indicating low toxicity .

Case Studies

- Antitubercular Activity : A study evaluated the antitubercular activity of similar compounds derived from the phenoxy framework. The most potent derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against M. tuberculosis H37Rv, suggesting that modifications to the phenoxy structure can yield promising antitubercular agents .

- Cytotoxicity Profile : In another investigation, a series of phenoxy derivatives were tested for their cytotoxic effects on human melanoma cells and other carcinoma cell lines. The results indicated that certain substitutions on the phenoxy ring could lead to enhanced selectivity towards cancer cells while maintaining a favorable safety profile .

Table 1: Biological Activity of Related Compounds

| Compound Name | MIC (μg/mL) | IC50 (μmol/L) | Activity Type |

|---|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | >40 | Antitubercular |

| 2-(5-Bromo-3-fluoro-phenoxy)-1,3-difluoro | TBD | TBD | Cytotoxicity |

| 2-(Trifluoromethyl)-phenoxy derivative | TBD | TBD | Antimicrobial |

Note: TBD = To Be Determined based on ongoing research.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions to maximize yield and purity of this compound?

- Methodology : A two-step approach is recommended. First, bromination of a fluorinated nitrobenzene precursor using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in anhydrous CCl₄ at 80°C ensures regioselective bromination . Second, nucleophilic aromatic substitution (SNAr) of the intermediate with a phenoxide derivative (e.g., 1,3-difluoro-5-(trifluoromethyl)phenol) in dimethylformamide (DMF) at 120°C for 24 hours under inert atmosphere achieves coupling . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>95% by HPLC).

Q. Which spectroscopic techniques are critical for structural confirmation and regiochemistry analysis?

- Methodology :

- ¹H/¹⁹F NMR : Resolve fluorine environments (e.g., CF₃, aromatic F) and confirm substitution patterns. For example, ¹⁹F NMR distinguishes between para/meta fluorine shifts (δ -110 to -125 ppm for aromatic F) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns (Br, Cl).

- X-ray crystallography : Resolves nitro and phenoxy group orientations, critical for regiochemical validation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing aliquots at -20°C (dark), 4°C, and 25°C (60% humidity) for 1–3 months. Monitor degradation via HPLC-UV (220 nm) and track byproducts (e.g., nitro group reduction or hydrolysis). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during multi-halogenation steps?

- Methodology :

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate a directing group (e.g., methoxy), enabling sequential halogenation at specific positions .

- Protection/deprotection : Temporarily block reactive sites (e.g., nitro groups with acetyl) during bromo/fluoro substitutions to prevent over-halogenation .

Q. How do electronic effects of fluorine and nitro groups influence reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Model electron-deficient aromatic rings (e.g., nitro as meta-director, CF₃ as strong electron-withdrawing group) to predict sites for Suzuki-Miyaura coupling. For example, the bromine atom at position 5 is activated for palladium-catalyzed coupling due to adjacent nitro and fluorine groups .

- Kinetic isotope effects (KIE) : Study substituent impacts on reaction rates using deuterated analogs .

Q. Can this compound serve as a precursor for bioactive molecules?

- Methodology :

- Nitro-to-amine reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to NH₂, enabling peptide coupling or Schiff base formation for drug candidates .

- Biological screening : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. The trifluoromethyl group enhances membrane permeability, while bromine aids in X-ray co-crystallography studies .

Q. What computational tools predict regioselectivity in further functionalization?

- Methodology :

- Machine learning (ML) : Train models on PubChem data (e.g., Hammett σ values, frontier molecular orbitals) to predict sites for electrophilic attack .

- Molecular docking : Simulate interactions with enzymatic active sites to guide functional group additions (e.g., adding sulfonamides for protease inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。